

Navigating the Toxicological Landscape of 4-Butylanisole: An In-depth Technical Guide

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Compound of Interest

Compound Name: Benzene, 1-butyl-4-methoxy-

Cat. No.: B097505

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available toxicological and safety information for 4-butylanisole. It is intended for informational purposes for a scientific audience. Crucially, publicly available, in-depth toxicological data for 4-butylanisole (both n-butyl and tert-butyl isomers) is limited. The toxicological properties of 4-tert-butylanisole, in particular, have not been fully investigated.[1] Therefore, this guide also draws upon data from the parent compound, anisole, and outlines standard toxicological testing methodologies to provide a framework for safety assessment.

Introduction to 4-Butylanisole

4-Butylanisole (C₁₁H₁₆O) is an aromatic ether. Depending on the structure of the butyl group, it can exist as different isomers, most commonly 4-n-butylanisole and 4-tert-butylanisole. These compounds are used in various industrial applications, including as intermediates in chemical synthesis.[2] Given their potential for human exposure, a thorough understanding of their toxicological profile is essential. This guide summarizes the current state of knowledge and provides a roadmap for future safety evaluations.

Physicochemical Properties

Understanding the physicochemical properties of a substance is fundamental to assessing its toxicological potential, as these properties influence its absorption, distribution, metabolism, and excretion (ADME).

Property	4-tert-Butylanisole	Reference
Molecular Formula	C ₁₁ H ₁₆ O	[3]
Molecular Weight	164.25 g/mol	[3]
Appearance	Clear liquid	[3]
Specific Gravity	0.938	[3]
Flash Point	94 °C / 201.2 °F	[3]

Toxicological Data

Comprehensive toxicological data for 4-butylanisole is not readily available in the public domain. Safety Data Sheets for 4-tert-butylanisole repeatedly state that the toxicological properties have not been fully investigated.[1][3] Therefore, to provide context, this section includes data on the parent compound, anisole.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects of a substance after a single or short-term exposure.[4]

Substance	Test Animal	Route	LD50	Reference
Anisole	Rat	Oral	3700 mg/kg	[5][6][7]
Anisole	Mouse	Oral	2800 mg/kg	[6][7][8]

Note: LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of the test population. A higher LD50 value generally indicates lower acute toxicity.

Genotoxicity and Mutagenicity

Genotoxicity assays are performed to detect direct or indirect damage to DNA. The Bacterial Reverse Mutation Assay (Ames test) is a widely used initial screen for mutagenic potential.[9][10]

There is no specific genotoxicity data available for 4-butylanisole. For the parent compound, anisole, one study indicated it may be mutagenic in human lymphocytes at a concentration of 25 $\mu\text{mol/L}$, causing DNA inhibition.[6][8]

Carcinogenicity, Reproductive, and Developmental Toxicity

There is no available data on the carcinogenic, reproductive, or developmental toxicity of 4-butylanisole.

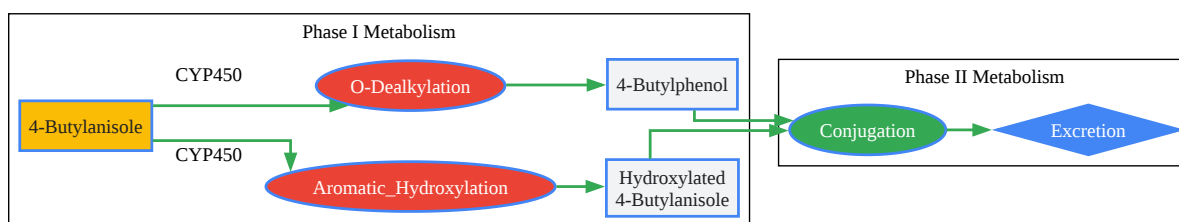
Metabolism

The metabolism of a compound determines its biological activity and potential for toxicity. Aromatic ethers like 4-butylanisole are expected to undergo metabolic transformations in the liver.[11] The metabolic pathways for anisole and its homologues have been studied and can provide insights into the likely metabolism of 4-butylanisole.[11]

The primary metabolic pathways for anisole derivatives involve:[11]

- O-Dealkylation: Removal of the alkyl group from the ether linkage.
- Aromatic Hydroxylation: Addition of a hydroxyl group to the aromatic ring, typically at the ortho or para position.[11]

These metabolic steps generally increase the water solubility of the compound, facilitating its excretion from the body.[12]



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Caption: Predicted metabolic pathway for 4-butylanisole.

Experimental Protocols

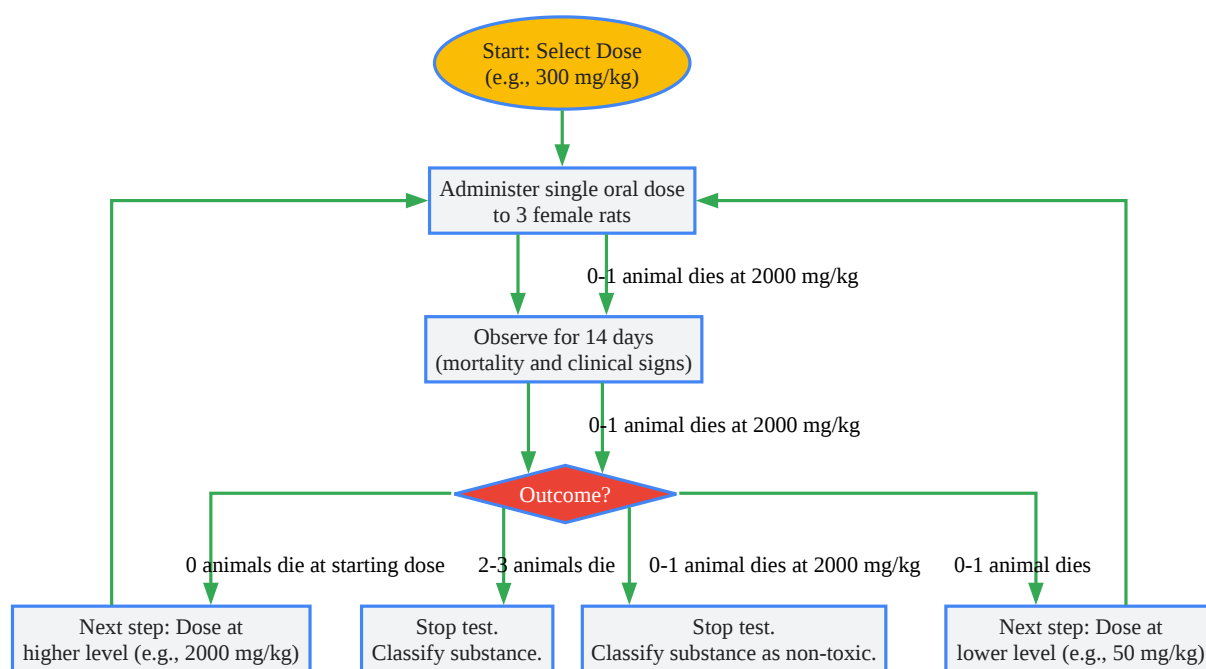
To address the lack of specific data for 4-butylanisole, this section details the standard experimental protocols that would be employed to assess its toxicity. These are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

This method is used to determine the acute oral toxicity of a substance and allows for its classification according to the Globally Harmonised System (GHS).[13] It is a stepwise procedure using a small number of animals.[4]

Methodology:

- **Animal Selection:** Healthy, young adult rodents (usually rats, preferably females) are used.
- **Dose Administration:** The test substance is administered orally in a single dose via gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.
- **Stepwise Procedure:** The test proceeds in a stepwise manner, with each step using three animals. The outcome of each step (mortality or survival) determines the next step:
 - If mortality occurs, the dose for the next step is lowered.
 - If no mortality occurs, the dose for the next step is increased.
- **Observation Period:** Animals are observed for a total of 14 days for signs of toxicity and mortality.
- **Data Analysis:** The results are used to classify the substance into a GHS toxicity category.



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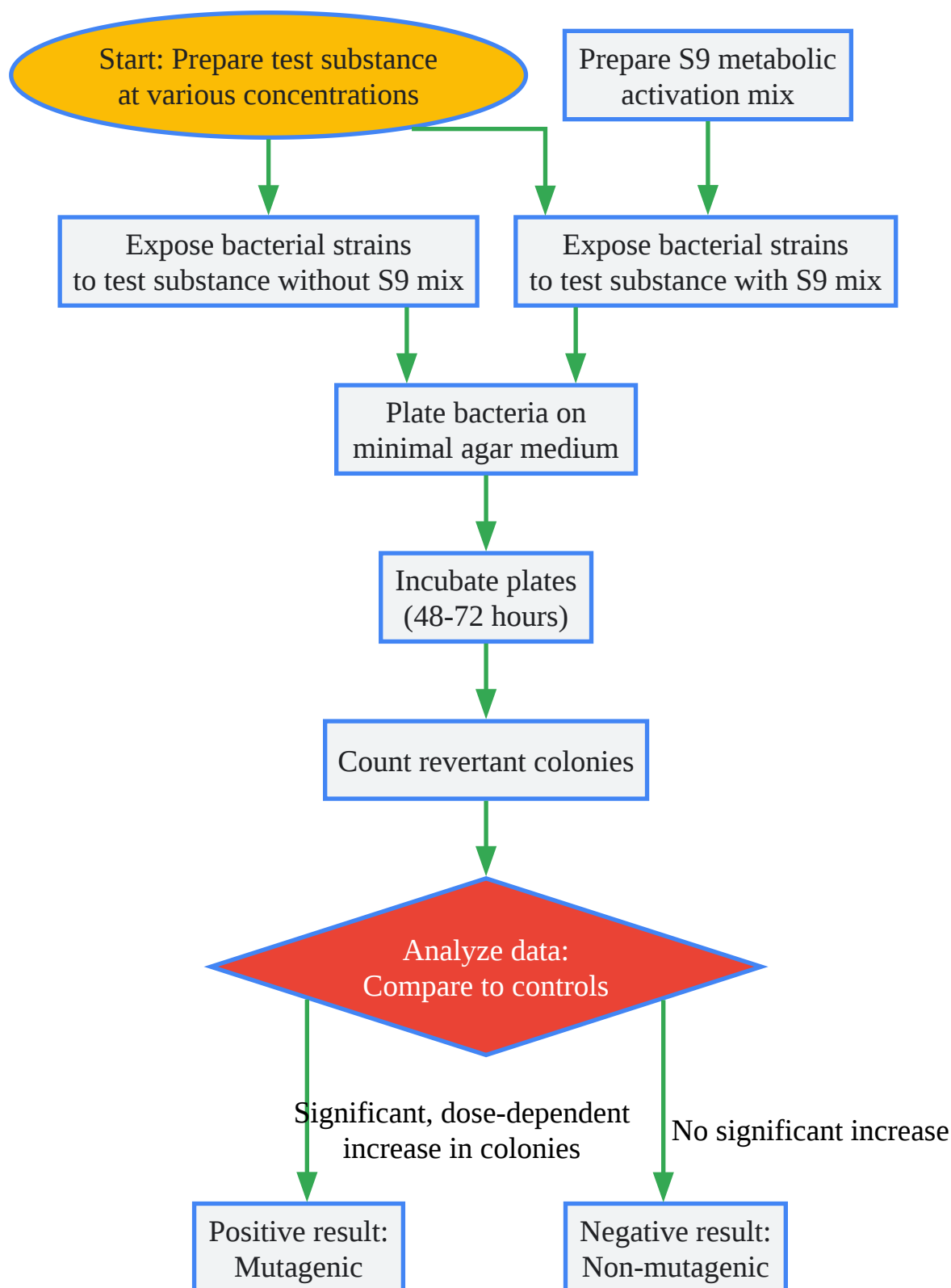
Caption: Experimental workflow for OECD Guideline 423.

Bacterial Reverse Mutation Test (Ames Test) (OECD Guideline 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of *Salmonella typhimurium* and tryptophan-requiring strains of *Escherichia coli*.^{[9][10][14][15]}

Methodology:

- **Bacterial Strains:** At least five strains of bacteria are used, including TA98, TA100, TA1535, TA1537, and TA102 or E. coli WP2 uvrA (pKM101).[\[14\]](#)
- **Metabolic Activation:** The test is performed both with and without a mammalian metabolic activation system (S9 mix from rat liver) to detect mutagens that require metabolic activation.
[\[14\]](#)
- **Exposure:** The bacteria are exposed to the test substance at various concentrations.
- **Plating:** The treated bacteria are plated on a minimal agar medium that lacks the specific amino acid required by the tester strain.
- **Incubation:** The plates are incubated for 48-72 hours.
- **Data Analysis:** The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least two to three times higher than the solvent control.[\[14\]](#)



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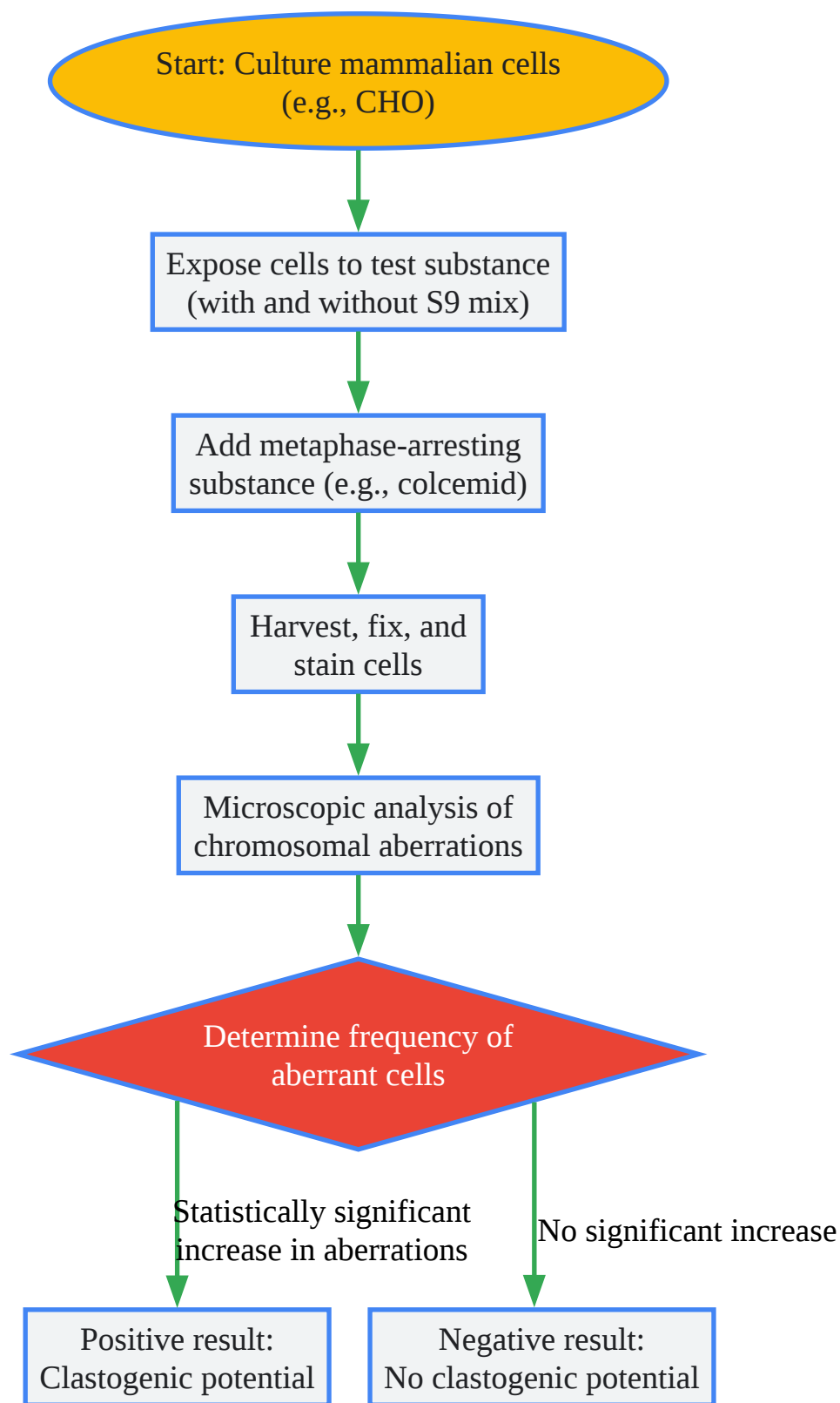
Caption: Experimental workflow for the Ames Test (OECD 471).

In Vitro Mammalian Chromosomal Aberration Test (OECD Guideline 473)

This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.^[2]^[16]^[17]

Methodology:

- **Cell Cultures:** Established cell lines (e.g., Chinese Hamster Ovary - CHO cells) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.^[16]
- **Metabolic Activation:** The test is conducted with and without a metabolic activation system (S9 mix).^[16]
- **Exposure:** Cell cultures are exposed to the test substance at a minimum of three analyzable concentrations for a defined period.
- **Metaphase Arrest:** After exposure, cells are treated with a substance that arrests them in the metaphase stage of cell division.
- **Harvesting and Staining:** Cells are harvested, fixed, and stained.
- **Microscopic Analysis:** Metaphase cells are analyzed microscopically for the presence of chromosomal aberrations (e.g., breaks, gaps, deletions, and exchanges).
- **Data Analysis:** The frequency of aberrant cells is determined and compared to concurrent negative and positive controls.



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Caption: Workflow for the In Vitro Chromosomal Aberration Test.

Structure-Activity Relationships (SAR)

In the absence of specific data, SAR can be used to predict the potential toxicity of 4-butylanisole. As an alkylated benzene and an aromatic ether, its toxicological profile is likely influenced by both the benzene ring and the ether linkage.^{[18][19]} The toxicity of alkylbenzenes is generally considered to be relatively low.^[18] The methoxy group in anisole is an ortho/para directing group, which makes the aromatic ring more electron-rich and susceptible to electrophilic substitution.^[5] This could influence its metabolic activation and potential for toxicity.

Conclusion and Future Directions

The currently available data is insufficient to perform a comprehensive toxicological risk assessment for 4-butylanisole. While information on the parent compound, anisole, provides some initial insights, further studies are imperative. To adequately characterize the safety profile of 4-butylanisole, the following studies are recommended:

- Acute toxicity studies (oral, dermal, and inhalation routes) to determine LD50/LC50 values.
- A battery of genotoxicity tests, including the Ames test, an in vitro chromosomal aberration test, and an in vivo micronucleus assay.
- Repeated-dose toxicity studies (sub-acute or sub-chronic) to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).
- Reproductive and developmental toxicity studies if warranted by the results of other tests and expected human exposure.
- Toxicokinetic studies to understand the ADME of 4-butylanisole.

Generating this data is crucial for ensuring the safe handling and use of 4-butylanisole in all its applications and for protecting human health.

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